GYROLITE
Description
Properties
CAS No. |
12141-71-8 |
|---|---|
Molecular Formula |
C32H16Cu2N6O16S4.4Na |
Synonyms |
GYROLITE |
Origin of Product |
United States |
Geological Occurrence and Paragenetic Associations
Natural Environments of Formation: Basaltic Lavas and Hydrothermally Altered Rocks
Gyrolite is most commonly found in hydrothermally altered basalt and basaltic tuffs, where it forms as spherical or radial aggregates wikipedia.org. These formations can exhibit varied appearances, ranging from glassy to dull or fibrous wikipedia.orggalleries.com. Its occurrence extends to vugs, amygdules (gas cavities within volcanic rocks), and veinlets within basalts, as well as in hydrothermally altered rhyolites and sediments dakotamatrix.comwebmineral.comgeologypage.comarizona.edu. In some instances, it has also been identified in ore deposits dakotamatrix.comarizona.edu. The formation of this compound within volcanic bubbles, known as vesicles, is a common phenomenon, contributing to the "landscape" inside these geological structures geologypage.comgalleries.com.
The hydrothermal synthesis of this compound in laboratory settings provides insights into its natural formation conditions, indicating a temperature range of 150–250 °C wikipedia.org. Studies on natural occurrences, such as those in Bombay, India, suggest formation temperatures around 200 °C geoscienceworld.org.
Global Localities of Notable Occurrences and Research Relevance
This compound is globally distributed, with notable occurrences in various regions that have contributed significantly to its study. The mineral was first described in 1851 from The Storr on the Isle of Skye, Scotland wikipedia.orgwebmineral.comrockidentifier.commindat.org. Other significant localities in the British Isles include the Isle of Mull and the Treshnish Islands in Scotland, and County Antrim in Northern Ireland cambridge.orgrruff.info.
Key global localities include:
India: Particularly prominent are the basalt quarries of the Deccan Volcanic Province, including Mumbai (formerly Bombay), Salsette Island, Khandivali, Nasik, and Poona (now Pune), where large spherical aggregates exceeding 5 cm in diameter are found webmineral.comgeologypage.comle-comptoir-geologique.comresearchgate.netmindat.org. These Indian localities are renowned for producing exceptional specimens, often associated with other zeolites and related calcium silicate (B1173343) minerals geoscienceworld.orgmdpi.com.
Europe: Beyond Scotland and Ireland, this compound is found in Italy (Ortano on Elba, Monte Biaena), the Faroe Islands (Ljósá, Gjógv), and France (Puech de Vermus, Châteaugay, Tuamotu archipelago, Reunion) wikipedia.orgarizona.edumindat.orgle-comptoir-geologique.com.
North America: Occurrences are reported in the USA (California - Fort Point, New Almaden mine, Crestmore; Yellowstone National Park, Wyoming; Goose Creek quarry, Virginia; Monument, Oregon) and Canada (Bay of Fundy, Nova Scotia; Mont Saint-Hilaire Mine) wikipedia.orgarizona.edumindat.orgle-comptoir-geologique.comusgs.gov.
Greenland and Japan: Localities include Qarusait and Tapaursak in Greenland, and Sawayama Lake, Irakawa, and Otemo in Japan wikipedia.orgarizona.edu.
These diverse localities provide crucial material for detailed research into this compound's crystal structure, chemical composition, and paragenetic relationships, aiding in the understanding of low-temperature alteration processes in volcanic rocks researchgate.net.
Associated Mineral Assemblages and Their Formation Context
This compound is frequently found in association with a suite of other secondary minerals, particularly zeolites, reflecting its formation in low-temperature hydrothermal environments. Common associated minerals include:
Zeolites: Apophyllite, okenite, laumontite, stilbite, thomsonite, heulandite, phillipsite, wairakite, chabazite (B1143428), mordenite, and analcime wikipedia.orgdakotamatrix.comgeologypage.comgalleries.comarizona.edurockidentifier.comrruff.infole-comptoir-geologique.commindat.orgmdpi.comdeepseadrilling.orgrafhladan.isktu.ltrruff.info.
Calcium Silicates: Tobermorite (B576468), xonotlite, pectolite (B576611), truscottite, reyerite, and fedorite wikipedia.orgarizona.eduresearchgate.netusgs.govrruff.inforesearchgate.netceramics-silikaty.cz.
Other Minerals: Quartz, calcite, saponite, celadonite, glauconite, chlorite, talc, mixed-layer hydromica-montmorillonite, actinolite, tremolite, magnetite, pyrite, iron hydroxide (B78521), prehnite, julgoldite, yugawaralite, ilvaite, pumpellyite, babingtonite, hydroandradite, and hematite (B75146) geologypage.comgalleries.comarizona.edugeoscienceworld.orgrruff.infomindat.orgmdpi.comdeepseadrilling.org.
These mineral assemblages often form within the cavities (vesicles) of basaltic rocks geologypage.comgalleries.com. The formation context is typically a low-temperature hydrothermal replacement process of basic igneous rocks researchgate.net. For instance, in the Deccan Volcanic Province, minerals like babingtonite, laumontite, prehnite, julgoldite, yugawaralite, calcite, ilvaite, pumpellyite, and this compound developed during decreasing temperatures (270–180 °C) mdpi.com. Further temperature decreases (180 °C to less than 100 °C) led to the precipitation of zeolites such as okenite, scolecite, heulandite, stilbite, and chabazite mdpi.com. The fluid responsible for this mineralization often contains SiO₂, Al₂O₃, FeO, MgO, CaO, and minor MnO and Na₂O, primarily derived from the decomposition of basaltic glass mdpi.com. The presence of certain minerals like celadonite-glauconite and iron hydroxides suggests oxidizing conditions, while other vein minerals may indicate reducing conditions deepseadrilling.org.
An overview of common associated minerals and their typical formation characteristics is provided below:
Role in Geological Processes and Hydrothermal Alteration
This compound serves as a key indicator mineral in understanding hydrothermal alteration processes. Hydrothermal alteration involves the chemical and mineralogical modification of rocks and minerals through interaction with circulating hot aqueous fluids usgs.govresearchgate.net. This process can be isochemical, leading to mineralogical changes, or metasomatic, involving significant elemental addition or removal usgs.govresearchgate.netmdpi.com.
As a secondary mineral formed from the alteration of basalts, this compound's presence signifies specific physicochemical conditions during fluid-rock interaction webmineral.com. The formation of this compound and its associated minerals results from the dissolution of primary igneous minerals and glass (e.g., plagioclase, pyroxene, olivine, basaltic glass) and the subsequent precipitation of new mineral assemblages that are stable under the prevailing hydrothermal conditions mdpi.comusgs.govresearchgate.net. The type and extent of hydrothermal alteration are influenced by the source, chemical composition, temperature, and pressure of the circulating fluids, as well as the lithology and composition of the host rocks researchgate.netmdpi.com. This compound belongs to the this compound supergroup, which comprises hydrous layer calcium silicates typically forming in relatively low-temperature hydrothermal environments, generally below 200 °C researchgate.netresearchgate.net. Studies on synthetic this compound have shown its stability during hydrothermal treatment at 200 °C, with crystallite size increasing with longer synthesis durations researchgate.net.
The study of this compound and its paragenesis contributes to reconstructing ancient hydrothermal systems, understanding fluid pathways, and characterizing the chemical evolution of fluids during alteration events geoscienceworld.orgresearchgate.net.
Crystallographic Investigations and Structural Analysis
Fundamental Structural Framework: Layered Silicate (B1173343) System
Gyrolite is characterized by its distinctive layered silicate structure, classifying it as a phyllosilicate arizona.eduwikipedia.orggeoscienceworld.org. It is considered a member of the broader this compound supergroup, which encompasses a range of layered alkali-alkaline earth fluorosilicate-hydrates geoscienceworld.org. The fundamental architecture of this compound is built upon structural units that bear similarities to those found in reyerite, another layered silicate arizona.eduresearchgate.netcambridge.org.
The crystal structure of this compound is composed of alternating tetrahedral sheets (designated as S1 and S2) and octahedral sheets (O), primarily consisting of Ca-(O,OH) polyhedra arizona.edugeoscienceworld.orgresearchgate.netcambridge.org. Within the silicate sheets, silicon-oxygen tetrahedra (SiO4) are interconnected by sharing three oxygen atoms, forming a pseudo-hexagonal sheet topology with six-membered rings geoscienceworld.org.
A defining characteristic of this compound's silicate sheets is the presence of both "up" (u) and "down" (d) pointing tetrahedra geoscienceworld.orgcambridge.orgresearchgate.net. Specifically, the unit cell contains three distinct silicate sheets. Two of these, S2 and S2', are symmetrically equivalent, featuring six-membered rings where four tetrahedra point in one direction and two in the opposite. The third sheet, S1, exhibits an arrangement where alternate tetrahedra within the six-membered rings point in opposing directions geoscienceworld.org. This intricate u-d configuration gives rise to a (6^3)4 net, which necessitates a larger unit cell compared to simpler 6^3 nets to accurately represent the varied orientations of the tetrahedra cambridge.orgresearchgate.net.
The precise chemical formula for this compound can vary slightly depending on the specific sample and its water content. A commonly accepted crystal-chemical formula is Ca16Si24O60(OH)8·(14+x)H2O, where 'x' can range from 0 to 3, reflecting the variable hydration state arizona.eduresearchgate.netcambridge.orgmindat.org. The unit cell content for natural this compound has been determined as NaCa16Si23AlO60(OH)8·14H2O arizona.eduresearchgate.netcambridge.org.
Determination and Refinement of Crystallographic Parameters
The elucidation of this compound's intricate crystal structure has relied heavily on advanced crystallographic techniques, encompassing both experimental diffraction methods and sophisticated computational modeling.
X-ray Diffraction (XRD) stands as the cornerstone for investigating the crystal structure of this compound ktu.ltktu.eduktu.ltktu.ltresearchgate.net. Early pioneering work by Mackay and Taylor (1953) utilized X-ray single-crystal examination to propose a hexagonal or pseudo-hexagonal structure for this compound, defining its initial unit cell dimensions geoscienceworld.orgmsaweb.org. Subsequent comprehensive structural solutions for this compound, achieved through single-crystal X-ray diffraction, established its triclinic space group as P1̅ geoscienceworld.orgresearchgate.netcambridge.orgmindat.org.
Beyond single-crystal analysis, powder X-ray diffraction (PXRD) is extensively employed, particularly for studying synthetic this compound and for in-situ investigations wikipedia.orggeoscienceworld.orgpwr.wroc.plktu.ltktu.eduresearchgate.netktu.ltresearchgate.net. Techniques such as synchrotron-based in situ Energy Dispersive Powder Diffraction (EDPD) have been instrumental in dynamically studying the kinetics of this compound's hydrothermal crystallization geoscienceworld.org. PXRD patterns are routinely used for phase identification and for the precise determination of lattice parameters researchgate.netktu.ltresearchgate.net.
To extract detailed structural information from diffraction data, advanced refinement techniques like Rietveld refinement and Le Bail fitting are indispensable ktu.ltktu.eduresearchgate.netresearchgate.netktu.ltcambridge.org. Le Bail fitting is frequently employed as an initial step in the analysis of powder diffraction data. This "structureless" whole-pattern decomposition method allows for the accurate determination of background, peak shape, and lattice parameters, even when the initial structural model may be approximate ktu.ltktu.eduresearchgate.netresearchgate.netcambridge.orgccp14.ac.uk. It provides the best possible fit to the observed powder pattern for a given space group ccp14.ac.uk.
Following Le Bail fitting, Rietveld refinement is applied to refine the full structural parameters of this compound. This includes the precise determination of atomic coordinates, atomic displacement parameters, and the fractional occupancy of cations, especially within the complex interlayer sheet ktu.ltktu.eduresearchgate.netresearchgate.netktu.lt. These combined techniques have consistently confirmed this compound's triclinic space group P1̅ and have yielded highly accurate unit cell parameters for both naturally occurring and synthetically produced this compound samples researchgate.netcambridge.orgmindat.orgktu.ltktu.eduresearchgate.net.
The following table presents representative crystallographic parameters for this compound obtained through such refinement techniques:
| Parameter | Value (Merlino, 1988) arizona.eduresearchgate.netcambridge.org | Value (Synthetic this compound) ktu.ltktu.eduresearchgate.net | Unit |
| Crystal System | Triclinic | Triclinic | - |
| Space Group | P1̅ | P1̅ | - |
| a | 9.74(1) | 0.9713(2) (9.713 Å) | Å (nm) |
| b | 9.74(1) | 0.9715(2) (9.715 Å) | Å (nm) |
| c | 22.40(2) | 2.2442(3) (22.442 Å) | Å (nm) |
| α | 95.7(1) | 95.48(2) | ° |
| β | 91.5(1) | 91.45(2) | ° |
| γ | 120.0(1) | 120.05(3) | ° |
| Volume | 1823.86 (Calculated) mindat.org | - | ų |
| Z | 1 mindat.org | - | - |
Computational approaches, particularly global optimization methods, have become increasingly vital for modeling the complex atomic structures of materials like this compound ktu.ltktu.eduresearchgate.netresearchgate.netktu.lt. These methods are especially useful for resolving the atomic arrangement within disordered or highly intricate regions, such as the interlayer sheet, where traditional experimental methods might face limitations ktu.ltktu.eduresearchgate.netresearchgate.net.
Global optimization algorithms aim to identify the lowest energy configuration or the best possible fit to experimental data by systematically exploring the potential energy surface arxiv.orgox.ac.ukarxiv.org. This is crucial for complex systems that often possess numerous local minima, making it challenging to locate the true global minimum arxiv.orgox.ac.ukarxiv.org. In the context of this compound, global optimization algorithms, sometimes in conjunction with specialized software, have been applied to determine the most probable chemical composition and arrangement of atoms within the interlayer sheet researchgate.net. These computational techniques enable the refinement of parameters such as atomic coordinates and fractional occupancy, often incorporating restraints on bond lengths to ensure the physical validity of the derived structures researchgate.net.
Crystal Chemistry and Isomorphic Substitutions
The crystal chemistry of this compound is characterized by its complex composition and the potential for various elemental substitutions within its lattice.
Isomorphic substitution is a key aspect of this compound's crystal chemistry. A prominent example is the substitution of aluminum (Al) for silicon (Si) within the tetrahedral sheets. The presence of aluminum in the formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O explicitly demonstrates this substitution, indicating that one silicon atom is replaced by one aluminum atom, often accompanied by a sodium atom to maintain charge neutrality. msaweb.orgarizona.eduresearchgate.net
Beyond the common Al-for-Si substitution, this compound exhibits the capacity for other cationic substitutions. Notably, zinc (Zn) can substitute for calcium (Ca) within the this compound structure. Studies have shown that zinc ions can intercalate into the this compound lattice, specifically within the "X octahedral layer" composed of isolated octahedra, leading to the release of calcium ions into the solution. ktu.ltgeologie.ac.atresearchgate.net This substitution occurs primarily through an ion exchange mechanism, which is more efficient in alkaline solutions. ktu.ltresearchgate.net The maximum observed substitution ratio for zinc relative to total (zinc + calcium) has been reported as Zn/(Zn+Ca) = 1/6. geologie.ac.at
This compound is a hydrated mineral, and its crystal structure incorporates a significant amount of water. The general crystal chemical formula is Ca₁₆Si₂₄O₆₀(OH)₈·(14+x)H₂O, where 'x' can range from 0 to 3, indicating variability in its water content. ktu.ltresearchgate.net Water molecules are primarily located within the interlayer sheet, where they coexist with calcium and sodium cations. ktu.ltresearchgate.netcambridge.org Chemical analyses sometimes indicate a slightly higher water content than initially determined by structural studies, suggesting that additional water molecules can be distributed with partial occupancies across various sites within this interlayer region. ktu.ltresearchgate.netcambridge.org The crystallographical environment of these water molecules can be influenced by cationic substitutions; for instance, the incorporation of zinc can alter the environment of water molecules, potentially leading to changes in their bonding and vibrational characteristics. geologie.ac.at
Polytypism, Twinning, and Stacking Disorder Phenomena
This compound commonly exhibits various structural imperfections, including polytypism, twinning, and stacking disorder. arizona.eduktu.ltresearchgate.netcambridge.orgcapes.gov.br Polytypism refers to the existence of multiple crystal structures that differ only in the stacking sequence of identical layers. Twinning, the intergrowth of two or more crystals of the same mineral in a definite crystallographic orientation, is observed in this compound, often as lamellar twinning. msaweb.org Microscopically, twinning can occur by rotations of 120° and 240° around the ktu.lt direction. arizona.edu Stacking disorder, characterized by irregular arrangements in the sequence of structural layers, is also prevalent. This disorder is evidenced by diffuse streaks and sometimes irregularly spaced sharp maxima observed in X-ray diffraction patterns, indicating imperfections in the periodic stacking of the 22.2 Å wide structural layers. arizona.edu
Structural Relationships with Related Calcium Silicate Hydrates
This compound shares close structural relationships with other calcium silicate hydrate (B1144303) minerals, particularly within the this compound-truscottite group.
This compound, truscottite, and reyerite are closely related minerals, sharing fundamental structural units. msaweb.orgarizona.eduktu.ltresearchgate.netcambridge.orgktu.ltcapes.gov.brminsocam.orgmsaweb.orgresearchgate.netrruff.infogeoscienceworld.org The crystal structure of this compound is built upon structural units previously identified in reyerite, specifically octahedral calcium sheets (O) and single (S1) and double (S2S2) sheets of silicon and aluminum tetrahedra. arizona.eduktu.ltresearchgate.netcambridge.orgktu.lt The primary structural distinction among these minerals often lies in the nature of their interlayer sheets. For instance, this compound features three (Ca, Na)-octahedra in its interlayer sheet (X) between tetrahedral sheets, whereas in reyerite and truscottite, these sheets are directly connected to form a double layer. ktu.lt
Comparative studies reveal that while these minerals share significant structural and chemical similarities, they are distinct mineral species with differing optical properties, infrared spectra, and lattice parameters. msaweb.org For example, reyerite and truscottite often exhibit hexagonal or trigonal symmetry, while this compound is triclinic, albeit with pseudo-hexagonal characteristics. msaweb.orgktu.ltminsocam.orgmsaweb.orggeoscienceworld.org The transformation between this compound and truscottite can occur under specific conditions, such as heating, where this compound may transform into a truscottite-like phase upon the loss of water molecules. geologie.ac.at Beyond this group, this compound also shows resemblances to other crystalline calcium silicate hydrate minerals like shlykovite, mountainite, and rhodesite. msaweb.org
Compound Names and PubChem CIDs
Structural Similarities and Differences with Reyerite, Tobermorite (B576468), and Z-Phase
This compound, a hydrated calcium silicate, is part of a group of compounds that includes Z-phase, truscottite, and reyerite, all of which exhibit layered structures ktu.ltresearchgate.netunipi.it. These minerals are characterized by the stacking of various structural layers, primarily composed of octahedral calcium sheets (O) and single (S1) and double (S2) sheets of silicon and aluminum tetrahedra ktu.ltarizona.eduresearchgate.netcambridge.org.
This compound and Reyerite
This compound and Reyerite share significant structural similarities, often leading to their close association in natural occurrences arizona.edumsaweb.orgminsocam.org. Both minerals possess trigonal or hexagonal unit cells with nearly identical a-parameters, typically around 9.7 Å minsocam.orgmsaweb.org. This similarity in the a-parameter and the observation of similar 0001 reflections suggest that they may share fundamental structural layer units msaweb.org. Early hypotheses even proposed that this compound is a "water-expanded reyerite," implying a common basic framework with varying water content minsocam.orgmsaweb.org. The crystal structures of both this compound and reyerite are built from the stacking of similar structural units: tetrahedral sheets (S1 and S2) and octahedral sheets (O) ktu.ltarizona.eduresearchgate.netcambridge.orgarizona.edu.
Despite these similarities, distinct differences exist in their crystal systems, c-axis dimensions, chemical compositions, and dehydration characteristics minsocam.orgmsaweb.org. This compound typically exhibits triclinic symmetry with space group P1, while reyerite is trigonal with space group P3 ktu.ltarizona.eduresearchgate.netcambridge.orgarizona.eduwebmineral.commindat.org. A crucial structural distinction lies in the interlayer sheet (X) between the S2 tetrahedral sheets. In this compound, this interlayer sheet contains three (Ca, Na)-octahedra, whereas in reyerite and truscottite, these S2 sheets are directly connected to form a double layer ktu.ltarizona.eduarizona.edu.
Table 1: Comparative Crystallographic Data for this compound and Reyerite
This compound and Tobermorite
Table 2: Comparative Crystallographic Data for this compound and Tobermorite (11 Å)
This compound and Z-Phase
The Z-phase, particularly in the context of calcium silicate hydrates, is considered a member of the this compound group compounds ktu.ltresearchgate.net. Structural models for the silicate Z-phase are often derived from the known structure of reyerite, similar to this compound cambridge.org. A significant shared feature is the Ca-(O,OH) octahedral layer, which is structurally similar in Z-phase, this compound, and C-S-H gel, suggesting minimal structural change during transformations between these phases geoscienceworld.org. Both Z-phase and this compound exhibit comparable thermal behavior, undergoing topotactical transformations to other phases (e.g., fedorite and truscottite, respectively) upon dehydration at temperatures between 400-500 °C, and further to pseudowollastonite at higher temperatures (around 800 °C) unipi.it.
Despite these commonalities, structural differences exist. The silicate Z-phase is characterized by a hexagonal structural element with a c-axis dimension of approximately 15.3 Å, which can decrease to 12.1 Å upon heating due to reversible water loss and lattice shrinkage cambridge.org. The proposed structural model for the silicate Z-phase is derived from this compound's structure by omitting the S1 tetrahedral sheet and one Ca-(O,OH) layer, resulting in a structure that primarily contains S2 silicate sheets geoscienceworld.org. This hypothetical model aligns with the measured layer thickness and composition (Ca/Si ~ 0.5) of the Z-phase geoscienceworld.org. It is important to note that a distinct tetragonal Z-phase (Nb₂Cr₂N₂) exists in advanced austenitic steels, which is chemically and structurally unrelated to the silicate Z-phase discussed in the context of this compound mdpi.comresearchgate.netresearchgate.net.
Table 3: Comparative Crystallographic Data for this compound and Silicate Z-Phase
| Characteristic | This compound | Silicate Z-Phase |
| Chemical Formula | Ca₁₆Si₂₄O₆₀(OH)₈·(14+x)H₂O (0 ≤ x ≤ 3) researchgate.netarizona.eduresearchgate.netcambridge.org | CaO·2SiO₂·1.7-2H₂O (approximate) cambridge.org |
| Crystal System | Triclinic ktu.ltarizona.eduresearchgate.netcambridge.org | Hexagonal / Pseudo-hexagonal geoscienceworld.orgcambridge.org |
| Space Group | P1 ktu.ltresearchgate.netarizona.eduresearchgate.netcambridge.org | Not explicitly stated for silicate Z-phase, related to P3/P1 geoscienceworld.orgcambridge.org |
| Unit Cell a (Å) | 9.713-9.74 ktu.ltresearchgate.netarizona.eduresearchgate.netcambridge.org | 9.65 cambridge.org |
| Unit Cell c (Å) | 22.40-22.482 ktu.ltresearchgate.netarizona.eduresearchgate.netcambridge.org | 15.3 (decreases to 12.1 upon heating) cambridge.org |
| Key Structural Feature | Interlayer Ca/Na octahedra ktu.ltarizona.eduarizona.edu | Derived from this compound by omitting S1 and one Ca-(O,OH) layer geoscienceworld.org |
Formation Mechanisms and Kinetic Thermodynamic Studies
Natural Formation Pathways: Hydrothermal Alteration Processes in Geological Settings
Naturally, gyrolite is commonly found as spherical or radial formations within hydrothermally altered basalt and basaltic tuffs. wikipedia.orgarizona.edu It can also occur as replacements of wall rocks and in vugs, amygdules, and veinlets in basalts, as well as in hydrothermally altered rhyolites and sediments, and in some ore deposits. arizona.edu Hydrothermal alteration involves the crystallization or modification of pre-existing mineral material in the presence of hot solutions, often originating from deep-seated magmatic bodies. researchgate.net These reactions typically occur under relatively high solution-to-solid ratios, a wide temperature range, and low-pressure conditions. researchgate.net The process is governed by factors such as solution chemistry, temperature, rock permeability, and the composition and stability of the initial materials. researchgate.net this compound is often associated with other minerals like apophyllite, stilbite, laumontite, thomsonite, okenite, tobermorite (B576468), xonotlite, and calcite in these geological settings. arizona.edu
Experimental Hydrothermal Synthesis Protocols
Experimental synthesis of this compound typically involves hydrothermal treatment of calcium and silicon-bearing precursors. This process is complex and often lengthy. researchgate.netceramics-silikaty.cz
Temperature, pressure, and duration are critical parameters influencing the crystallization of this compound during hydrothermal synthesis. This compound has been reported to be stable under saturated water vapor pressure between 120 °C and 200 °C. ceramics-silikaty.cz While it can be metastably produced up to 270 °C, truscottite (Ca₁₄Si₂₄O₅₈(OH)₈·2H₂O) is the stable phase above 200 °C. ceramics-silikaty.czgeoscienceworld.org Below 120 °C, a poorly ordered calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel is typically produced, which may be metastable with respect to this compound over extended synthesis times. geoscienceworld.org
Studies have shown that increasing temperature positively affects this compound synthesis. For instance, pure this compound was obtained after 72 hours at 175 °C, and after 32 hours at 200 °C, when using mixtures of calcium oxide (CaO) and amorphous silicon dioxide (SiO₂·nH₂O). researchgate.netresearchgate.netupb.ro However, at 150 °C, this compound does not form even after a week in these mixtures. researchgate.netresearchgate.netupb.ro
The duration of hydrothermal treatment also significantly impacts the crystallinity and stability of this compound. For example, at 200 °C, this compound forms as the final product after 120-168 hours of synthesis from a stoichiometric CaO/SiO₂ mixture. researchgate.netupb.ro Prolonged treatment beyond this, such as 336-504 hours at 200 °C, can render this compound metastable, leading to the formation of truscottite. researchgate.netupb.ro
Table 1: Influence of Temperature and Duration on this compound Synthesis (CaO and amorphous SiO₂·nH₂O mixture, CaO/SiO₂ = 0.66) researchgate.netresearchgate.netupb.ro
| Temperature (°C) | Duration (hours) | Resulting Product | Notes |
| 150 | Up to 168 | No this compound | Intermediary C-S-H (I) and Z-phase are always formed. |
| 175 | 72 | Pure this compound | |
| 200 | 32 | Pure this compound | |
| 200 | 120 – 168 | Stable this compound | Increment in intensities (112.55 to 130.57 a.u.) and crystallite size (46.2 to 55.3 nm). researchgate.netupb.ro |
| 200 | 336 – 504 | Metastable this compound | Traces of truscottite formed, confirmed by thermodynamic calculations (ΔG = -39.8 kJ for truscottite formation). researchgate.netupb.ro |
The choice of reactant precursors and their stoichiometric ratios are crucial for this compound synthesis. Common precursors include calcium oxide (CaO) and various forms of silicon dioxide (SiO₂), such as amorphous SiO₂·nH₂O or quartz. researchgate.netceramics-silikaty.czresearchgate.netresearchgate.net A stoichiometric composition with a molar ratio of CaO/SiO₂ equal to 0.66 is frequently used for this compound synthesis. researchgate.netresearchgate.netupb.roktu.ltktu.edu The water/solid ratio of the suspension is also a significant factor, often set at 10.0 in unstirred suspensions. researchgate.netresearchgate.netresearchgate.net
When quartz is used as the siliceous material, the mechanism of compound formation differs significantly from that with amorphous SiO₂. Due to quartz's low solubility rate at temperatures between 150 °C and 200 °C, this compound or Z-phase may not form even after 72 hours of hydrothermal curing. Instead, α-C₂S hydrate may prevail initially, gradually recrystallizing into 1.13 nm tobermorite and xonotlite. researchgate.net
Mechanochemical activation, such as stirring, can significantly influence this compound formation. In a stirred CaO–quartz–Na₂O–H₂O system, this compound forms more quickly, requiring 24 hours of isothermal curing at 200 °C compared to 32 hours in an unstirred suspension. ceramics-silikaty.cz Moreover, in stirred suspensions, this compound remains the dominant product for a longer period (48 hours at 200 °C) compared to unstirred suspensions (24 hours at 200 °C). ceramics-silikaty.cz
Chemical additives also play a role:
Sodium Oxide (Na₂O): The addition of sodium oxide, typically in the form of NaOH solution, positively affects this compound formation. Optimal amounts of NaOH are in a narrow range, often between 0.75% and 1.00% of the dry material mass. ceramics-silikaty.czresearchgate.net With 5% Na₂O added to the CaO–quartz–H₂O system, this compound can form after just 24 hours of synthesis at 200 °C in stirred suspensions. ceramics-silikaty.cz In mixtures with amorphous SiO₂·nH₂O, Na₂O can facilitate this compound formation after 8 hours of isothermal curing at 200 °C, compared to 32 hours in pure mixtures. researchgate.net
Aluminum Oxide (Al₂O₃): The influence of aluminum oxide (γ-Al₂O₃) on this compound synthesis is complex. While some studies suggest that γ-Al₂O₃ can stabilize this compound and prevent its transformation to pectolite (B576611) in stirred CaO–quartz–Na₂O–H₂O suspensions ceramics-silikaty.cz, other research indicates that Al³⁺ ions are generally not recommended for this compound synthesis. This is because Al³⁺ ions tend to stimulate the formation of C-S-H(I) and 1.13 nm tobermorite, thus hindering this compound formation. researchgate.netdbc.wroc.pl
Reaction Mechanisms and Intermediate Phase Formation
The hydrothermal crystallization of this compound involves a multi-stage reaction mechanism, often proceeding through intermediate phases. geoscienceworld.orggeoscienceworld.org
The formation of this compound from amorphous calcium silicate hydrate (C-S-H) gels is a well-documented crystallization pathway. This process typically occurs in three stages within the temperature range of 190 °C to 240 °C: Amorphous gel → C-S-H gel → Z-phase → this compound. geoscienceworld.orggeoscienceworld.org
The initial step involves the crystallization of a C-S-H gel, which possesses a sheet structure characterized by well-ordered Ca(O,OH) layers and disordered silicate layers. geoscienceworld.orggeoscienceworld.org This C-S-H gel acts as an intermediate compound, and its formation has an activation energy of approximately 50 kJ/mol. geoscienceworld.org This stage is linked to the formation of Ca-(O,OH) octahedral layer structural units, which may serve as a template for the subsequent addition of silicate layers during crystallization. geoscienceworld.org
Following the C-S-H gel, an intermediate Z-phase (also known as Assarsson's "Phase Z") forms. geoscienceworld.orgresearchgate.netresearchgate.net This Z-phase is considered an unstable, transient phase. geoscienceworld.orggeoscienceworld.org It has a basal spacing of 16 Å and can form when β-C₂S or γ-C₂S react with silicon dioxide under hydrothermal conditions (e.g., at 190 °C for 8 hours with a CaO/SiO₂ molar ratio of 0.5–0.28). researchgate.net Prolonged hydrothermal treatment then transforms this intermediate C-S-H phase (Z-phase) into this compound. researchgate.net The final transformation to this compound involves the ordering of the silicate layers and an increase in order along the c-axis. geoscienceworld.orggeoscienceworld.org Kinetic data indicate that the activation energy for the nucleation of Z-phase is approximately 39 kJ/mol, while for this compound, it is around 56 kJ/mol. The activation energy for the crystallization of this compound is higher, at approximately 80 kJ/mol. geoscienceworld.orggeoscienceworld.org This reaction proceeds via a two-dimensional, diffusion-controlled mechanism. geoscienceworld.orggeoscienceworld.org
Table 2: Activation Energies for this compound Crystallization Pathway geoscienceworld.orggeoscienceworld.org
| Phase/Process | Activation Energy (kJ/mol) |
| C-S-H gel formation | ~50 |
| Z-phase nucleation | ~39 |
| This compound nucleation | ~56 |
| This compound crystallization | ~80 |
Role of Transient Z-Phase in the Crystallization SequenceThe hydrothermal crystallization of this compound, a significant calcium silicate hydrate (C-S-H) mineral, is characterized by a multi-stage process that often involves the formation of intermediate phasesnih.govwikipedia.orgnih.govwikipedia.org. A crucial transient phase in this crystallization pathway is the Z-phasenih.govwikipedia.orgnih.govwikipedia.org. The reaction mechanism typically initiates with the crystallization of an amorphous calcium silicate hydrate (C-S-H) gel, which subsequently transforms into the Z-phase, and finally, this compound crystallizes from this Z-phasenih.govwikipedia.orgnih.govwikipedia.orgnih.govwebmineral.com. This progressive sequence can be summarized as: Amorphous gel → C-S-H gel → Z-phase → Gyrolitenih.govwikipedia.orgnih.govnih.gov.
The Z-phase is described as a poorly ordered wikipedia.org, metastable, and transient phase nih.govwikipedia.orgnih.govwebmineral.com. Its presence has been observed during synthesis at temperatures ranging from 140°C to 240°C under saturated water vapor pressure conditions nih.govwikipedia.org. Structurally, the Z-phase is closely related to this compound, with its most distinctive X-ray diffraction peak appearing at 15 Å, corresponding to its basal spacing (001) nih.gov. The transformation from the Z-phase to this compound is a continuous process that involves the ordering of silicate layers and an increase in the structural order along the c-axis nih.govwikipedia.orgnih.govwebmineral.com. This continuous nature, rather than discrete steps, is consistent with a two-dimensional, diffusion-controlled mechanism nih.govwikipedia.orgnih.gov. The transient nature of the Z-phase is further supported by the observation that its diffraction peaks become undetectable soon after the this compound peaks begin to emerge nih.gov.
Kinetic Analysis of Crystallization ProcessesKinetic analysis plays a vital role in elucidating the rates and underlying mechanisms that govern the formation of this compound under hydrothermal conditions. Dynamic monitoring of the crystallization process, often achieved through techniques such as in-situ synchrotron-based Energy Dispersive Powder Diffraction (EDPD), allows for the precise determination of kinetic parameters by tracking the growth and decline of various diffraction peaks over timenih.govnih.govwebmineral.com.
Calculation of Activation Energies for Phase TransitionsActivation energies (Ea) have been quantitatively determined for distinct stages within the this compound formation pathway, providing critical insights into the energy barriers associated with these phase transitionsnih.govnih.govwebmineral.comnih.gov. For the initial growth of the C-S-H gel peak, the activation energy is approximately 47(11) kJ/molnih.gov. The nucleation of the transient Z-phase exhibits a relatively low activation energy of about 39(7) kJ/molnih.govnih.govwebmineral.comnih.gov. In contrast, the nucleation of this compound itself requires a significantly higher activation energy, typically ranging from 52–61 kJ/mol, with an average value of 56 kJ/molnih.govnih.govwebmineral.comnih.gov. Furthermore, the activation energies associated with the crystallization (growth) of this compound, particularly during the transformations from C-S-H gel to Z-phase and from Z-phase to this compound, are even more substantial, falling within the range of 73–87 kJ/mol, averaging 80 kJ/molnih.govnih.govwebmineral.comnih.gov. These elevated activation energies for crystallization suggest that the entire reaction process, from C-S-H gel to this compound, occurs as a continuous ordering process rather than a series of discrete stepsnih.gov.
The determined activation energies for various processes in this compound formation are presented in the table below:
| Phase Transition / Process | Activation Energy (kJ/mol) | Citation |
| C-S-H gel growth | 47(11) | nih.gov |
| Z-phase nucleation | 39(7) | nih.govnih.govwebmineral.comnih.gov |
| This compound nucleation | 52–61 (avg. 56) | nih.govnih.govwebmineral.comnih.gov |
| Z-phase to this compound crystallization | 73–87 (avg. 80) | nih.govnih.govwebmineral.comnih.gov |
Thermodynamic Stability and Phase TransformationsThe thermodynamic stability of this compound is intricately linked to environmental variables such as temperature, pressure, and chemical composition, particularly within the CaO-SiO₂-H₂O (C-S-H) systemnih.govwikipedia.orgmindat.org. A comprehensive understanding of its stability fields and transformation pathways is crucial for both interpreting its natural occurrences and optimizing its synthetic production.
Recrystallization Pathways and Products Upon Thermal Treatment (e.g., Transformation to Truscottite, Xonotlite, Tobermorite, or β-CaSiO3)Upon exposure to elevated temperatures, this compound undergoes various recrystallization pathways and phase transformations, typically involving the loss of its water content in distinct stagesnih.gov. Heating this compound above approximately 250°C commonly results in its recrystallization into 1.13 nm tobermorite and xonotlitewikipedia.orgnih.gov.
More specifically, studies have shown that synthetic this compound transforms into a truscottite-like phase when heated in air within the temperature range of 400°C to 600°C wikipedia.orghmong.in.thchem960.comnih.govktu.edu. This transformation is initiated by the dehydration of this compound around 400°C, leading to structural rearrangements in the calcium layers where coordinating water molecules convert into hydroxyl groups, causing the breakdown of the Ca X-sheet hmong.in.th. Simultaneously, silicate sheets undergo condensation, forming new Si-O-Si bonds hmong.in.th. This process represents a topotactical transformation to truscottite upon dehydration nih.gov. Furthermore, extended hydrothermal treatment (e.g., between 336 and 504 hours at 200°C) can induce this compound to become metastable, with the formation of trace amounts of truscottite. Thermodynamic calculations support this observation, indicating that truscottite formation is more energetically favorable, possessing a lower Gibbs free energy value (ΔG = -39.8 kJ) nih.gov.
At even higher temperatures, the thermal decomposition of this compound progresses further. Between 550°C and 850°C, the complete loss of the remaining water content occurs, leading to the destruction of the this compound structure nih.gov. Some research indicates that the this compound crystal transforms in an ordered manner into pseudowollastonite (CaSiO₃) and amorphous silica (B1680970) under these conditions nih.gov. The transformation of this compound gel into wollastonite is also marked by a prominent exothermic peak at 861°C in differential scanning calorimetry (DSC) analysis handbookofmineralogy.orgmdpi-res.com. As the synthesis temperature increases to 240°C, this compound can coexist with calcium silicate hydroxide (B78521) hydrate and tobermorite, while phases such as β-dicalcium silicate and crystalline C-S-H disappear nih.gov. Xonotlite can also form from C-S-H with a high Ca/Si ratio or from tobermorite when temperatures exceed 150°C, particularly if the C/S ratio is above 0.8 researchgate.netmdpi-res.comwikipedia.org. The ultimate formation of anhydrous phases, such as β-CaSiO₃ (beta-wollastonite), can be observed at temperatures ranging from 680°C to 800°C nih.govhandbookofmineralogy.org.
A close structural relationship exists between this compound and reyerite; attempts to synthesize pure this compound have often resulted in a gradual transformation to reyerite, sometimes with the observation of mixed-layer this compound-reyerite phases nih.gov. Both minerals are believed to be composed of similar fundamental structural elements nih.gov.
Impact of Ionic Substitutions on Thermal Stability
This compound, with a general chemical formula approximating NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O, undergoes distinct thermal transformations upon heating wikipedia.org. Pure this compound typically loses water in two stages: an initial loss of approximately 75% of its water content around 450 °C, followed by the loss of the remaining water and complete structural destruction between 550 °C and 850 °C msaweb.org. Dehydroxylation, the removal of hydroxyl groups, occurs at temperatures exceeding 700 °C ktu.ltresearchgate.net. The recrystallization of pure this compound into wollastonite (CaSiO₃) is generally observed around 853 °C cas.cz.
Ionic substitutions can alter these thermal stability characteristics, influencing dehydration, dehydroxylation, and recrystallization temperatures.
Impact of Sodium (Na⁺) Substitution: The introduction of sodium ions into the this compound crystal lattice slightly modifies its properties. Studies have shown that for sodium-substituted this compound, the peak associated with wollastonite formation in Differential Scanning Calorimetry (DSC) curves shifts to lower temperatures compared to pure this compound pwr.wroc.pl. For instance, initial sodium-substituted this compound has been observed to recrystallize to wollastonite at 823 °C vdu.lt. This indicates a reduction in thermal stability for the recrystallization process when sodium is present as a substituent.
Impact of Organic (Octadecylammonium) Substitution: Organic modification of this compound, particularly through ion exchange with octadecylammonium ions, has a notable effect on its thermal stability. The thermal decomposition behavior depends on whether the organic ions are merely adsorbed or are well-intercalated within the this compound layers ktu.ltresearchgate.net.
Adsorbed Octadecylammonium Ions: Octadecylammonium ions that are only adsorbed on the silicate plates of this compound typically decompose in the temperature range of 200 °C to 350 °C ktu.ltresearchgate.net.
Intercalated Octadecylammonium Ions: Well-intercalated octadecylammonium ions exhibit higher thermal stability, with their decomposition temperatures ranging from 350 °C to 500 °C. This range is influenced by the strength of the interaction between the octadecylammonium groups and the this compound plates ktu.ltresearchgate.netvdu.lt.
Recrystallization Temperature: Organic modification of sodium-substituted this compound can also influence its recrystallization to wollastonite. While initial sodium-substituted this compound recrystallizes at 823 °C, the organically modified counterpart shows a higher recrystallization temperature of 855 °C vdu.lt. This suggests that the intercalation of organic molecules can enhance the thermal stability of the this compound structure against complete transformation at higher temperatures.
Impact of Heavy Metal Ion (Zn²⁺, Cu²⁺, Cd²⁺) Substitution/Adsorption: this compound demonstrates the ability to adsorb various heavy metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and cadmium (Cd²⁺), primarily through cation exchange reactions cas.czscispace.comscispace.comniscpr.res.in. These substitutions can affect the mineral's thermal behavior.
Zinc (Zn²⁺) Substitution: this compound substituted with Zn²⁺ ions has been observed to recrystallize into wollastonite at 855 °C scispace.com. While one study ambiguously claimed this to be a "lower temperature" scispace.com, other research indicates pure this compound recrystallizes around 853 °C cas.cz, suggesting that Zn²⁺ substitution maintains similar or slightly increased thermal stability for this transformation.
Copper (Cu²⁺) Substitution: Partial replacement of calcium ions by Cu²⁺ in the this compound crystal lattice can lead to structural amorphization and the formation of new compounds, such as gerhardite, this compound gel, and C-S-H(I) cas.cz. This indicates a reduction in the structural integrity and thermal stability of this compound under certain copper substitution conditions.
Cadmium (Cd²⁺) Substitution: The crystal lattice of this compound can become unstable when substituted with Cd²⁺ ions, particularly in the later stages of hydration in ordinary Portland cement (OPC) systems, transforming into calcium silicate hydrate (C-S-H) phases with higher basicity researchgate.net. This suggests a decrease in the stability of the this compound structure under these conditions.
The stability of the this compound crystal structure in solutions, even after heavy metal adsorption, is generally maintained across a pH range of 5.81 to 10.61 scispace.comniscpr.res.in. However, in acidic environments, the intensity of this compound's main diffraction peak can decrease after the adsorption of certain ions, indicating some degree of structural alteration or instability cas.czscispace.com.
Summary of Ionic Substitution Effects on this compound Thermal Stability:
| Ionic Substitution Type | Effect on Thermal Stability/Transformation | Key Observations |
| Pure this compound | Dehydration, Dehydroxylation, Recrystallization | Water loss at ~450°C (75%) and 550-850°C (rest); Dehydroxylation >700°C; Recrystallization to wollastonite at ~853°C. msaweb.orgktu.ltresearchgate.netcas.cz |
| Sodium (Na⁺) | Decreased recrystallization temperature for wollastonite formation | Wollastonite formation peak shifts to lower temperatures; recrystallization at 823°C for initial Na-substituted this compound. pwr.wroc.plvdu.lt |
| Organic (Octadecylammonium) | Varied decomposition temperatures; Increased recrystallization temperature | Adsorbed: 200-350°C decomposition; Intercalated: 350-500°C decomposition; Recrystallization of modified Na-substituted this compound at 855°C. ktu.ltresearchgate.netvdu.lt |
| Zinc (Zn²⁺) | Maintained/Slightly increased recrystallization temperature | Recrystallization to wollastonite at 855°C. scispace.com |
| Copper (Cu²⁺) | Decreased structural stability, amorphization | Partial replacement leads to amorphization and formation of new compounds (e.g., gerhardite, this compound gel). cas.cz |
| Cadmium (Cd²⁺) | Decreased structural stability | Crystal lattice becomes unstable and transforms to C-S-H with higher basicity in later hydration stages. researchgate.net |
Spectroscopic Characterization Techniques and Interpretations
Infrared (IR) Spectroscopy: Analysis of Vibrational Modes for Structural Insights
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational frequencies. In minerals, IR spectra reveal the presence of specific functional groups and provide information on their structural environment. For gyrolite, IR spectroscopy is particularly useful for characterizing the silicate (B1173343) framework and the various forms of water and hydroxyl groups within its layered structure. rockidentifier.comarizona.edu
The silicate framework of this compound gives rise to distinct absorption bands in the mid-infrared region. These bands are primarily associated with the stretching and bending vibrations of the Si-O and Si-O-Si bonds within the tetrahedral sheets.
The most intense bands in the this compound IR spectrum are found in the 1200-900 cm⁻¹ region and are assigned to Si-O-Si asymmetric stretching vibrations. researchgate.netarxiv.org Weaker bands corresponding to symmetric stretching vibrations typically occur at lower frequencies. mdpi.com Bending vibrations, which involve changes in the Si-O-Si bond angle, are observed at lower wavenumbers, generally in the 550-400 cm⁻¹ range. rockidentifier.commdpi.com The precise positions and shapes of these bands are sensitive to the degree of polymerization of the silicate tetrahedra, the Si-O bond lengths and angles, and the presence of any elemental substitutions within the framework.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment in Silicates |
|---|---|---|
| Asymmetric Si-O-Si Stretching | 1250 - 920 | Vibrations of bridging oxygen atoms between silicon tetrahedra. arxiv.org |
| Symmetric Si-O-Si Stretching | 820 - 650 | In-phase stretching of bridging oxygen atoms. researchgate.netarxiv.org |
| Si-O-Si Bending | ~550 - 420 | Deformation of the Si-O-Si angle. rockidentifier.comarxiv.orgmdpi.com |
The complex structure of this compound accommodates both structural hydroxyl (OH) groups and water molecules in various environments, such as interlayer water and water coordinated to cations. mdpi.com IR spectroscopy is highly sensitive to these species.
O-H Stretching Region (3700-3200 cm⁻¹): This region is dominated by the stretching vibrations of hydroxyl groups and water molecules.
A sharp peak observed around 3635 cm⁻¹ in this compound spectra is indicative of structurally distinct OH groups that are not involved in strong hydrogen bonding. researchgate.net
A broad band centered near 3446 cm⁻¹ signifies the presence of molecular water and OH groups engaged in a network of hydrogen bonds of varying strengths within the interlayer spaces. researchgate.netwikipedia.org The broadening of the peak is a direct consequence of this hydrogen bonding. wikipedia.org
H-O-H Bending Region (~1634 cm⁻¹): An absorption band in this region is characteristic of the bending vibration (δ H₂O) of molecular water, confirming its presence within the this compound structure. researchgate.net The presence of this band helps distinguish molecular H₂O from structural OH groups. arxiv.org
The analysis of these IR bands provides crucial information on the hydration state and the nature of hydrogen bonding, which plays a significant role in the stability and properties of this compound. researchgate.net
| Wavenumber (cm⁻¹) | Assignment in this compound | Interpretation |
|---|---|---|
| ~3635 | O-H Stretching | Isolated or weakly hydrogen-bonded structural hydroxyl groups. researchgate.net |
| ~3446 | O-H Stretching | Broad band indicating molecular water and OH groups involved in hydrogen bonding. researchgate.net |
| ~1634 | H-O-H Bending | Presence of molecular water in the interlayer. researchgate.net |
Raman Spectroscopy: Complementary Vibrational Fingerprinting and Structural Elucidation
Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful, non-destructive tool for characterizing minerals. aps.orgnih.gov It relies on the inelastic scattering of monochromatic light (Raman scattering), providing a vibrational fingerprint of the material. ethz.chnih.gov Raman and IR spectroscopy are often complementary, as some vibrational modes may be active in one technique but not the other. researchgate.net
For this compound, the Raman spectrum is dominated by vibrations of the silicate framework. Research has identified two particularly strong peaks:
~1070 cm⁻¹: This high-frequency band is attributed to Si-O stretching vibrations. nih.gov
~607 cm⁻¹: This band is assigned to O-Si-O stretching modes. nih.gov
Weaker bands are also observed in the 100–500 cm⁻¹ range, which arise from a combination of lattice vibrations and bonds between cations (like Ca²⁺ and Na⁺) and oxygen. nih.gov Raman spectroscopy can effectively distinguish this compound from other related silicate minerals, such as malachite and azurite, which show distinct spectral features. uwo.ca The technique's sensitivity makes it valuable for identifying mineral phases and studying structural variations.
| Wavenumber (cm⁻¹) | Assignment in this compound |
|---|---|
| 1070 | Si-O Stretch |
| 607 | O-Si-O Stretch |
| 100 - 500 | Lattice vibrations and Alkali-O bonds |
Data sourced from ResearchGate. nih.gov
Advanced Spectroscopic Methods for Investigating Short-Range Order and Disorder
While diffraction techniques are excellent for determining the average, long-range crystal structure, this compound is known to exhibit imperfections such as stacking disorder. mdpi.com Advanced spectroscopic methods are crucial for probing the local atomic environments and characterizing short-range order and disorder, which are not always captured by diffraction. columbia.eduscispace.com
X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique for determining the local geometric and electronic structure of matter. aps.org It is equally applicable to crystalline, amorphous, and glassy materials, making it ideal for studying systems with potential disorder. arxiv.org The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which can be analyzed to determine the distances, coordination number, and species of neighboring atoms around a specific absorbing atom.
While no specific XAFS studies focused solely on this compound were identified in a review of available literature, the technique holds significant potential. For a complex silicate like this compound, which contains Ca, Si, Na, and sometimes Al, XAFS could be used to:
Determine the precise coordination environment and bond lengths around Ca and Na cations in the interlayer space.
Investigate the local structure around Si and any substituted Al atoms in the tetrahedral sheets, providing insight into Si/Al ordering.
Characterize the short-range order in synthetic or poorly crystalline this compound, which is relevant to its formation in cementitious systems.
Studies on other silicates and glasses demonstrate the utility of XAFS for distinguishing between different silicate structures and quantifying local environments, which would be directly applicable to resolving the structural complexities of this compound. arxiv.org
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another highly sensitive probe of the local chemical environment of specific nuclei (e.g., ²⁹Si, ²⁷Al, ¹H, ²³Na) in a material. It provides information that is complementary to diffraction methods, particularly for disordered or amorphous systems, by detailing the short-range structure. Magic Angle Spinning (MAS) is a key technique used to obtain high-resolution spectra from solid samples.
A review of the literature did not yield studies where solid-state NMR was specifically applied to this compound. However, its application to other complex aluminosilicates highlights its potential for this compound characterization:
²⁹Si MAS NMR: This is a well-established method for investigating silicate structures. scispace.com The chemical shift of ²⁹Si is highly sensitive to the number of bridging oxygen atoms (Qⁿ speciation, where n=0-4), allowing for the quantification of the degree of silicate polymerization. scispace.comresearchgate.net It could be used to study the connectivity of the silicate sheets in this compound and how this changes during synthesis or thermal treatment.
²⁷Al MAS NMR: In cases of aluminum substitution, ²⁷Al MAS NMR can distinguish between aluminum in tetrahedral and octahedral coordination, providing direct evidence of its location within the mineral structure.
¹H MAS NMR: This would be useful for characterizing the different proton environments, distinguishing between structural hydroxyls and various types of water molecules, and probing their proximity to other atoms.
²³Na MAS NMR: This could provide information on the local environment of the sodium cations in the interlayer region.
Given the known structural complexities and potential for disorder in this compound, the application of solid-state NMR would be invaluable for a more complete structural elucidation. mdpi.comethz.ch
Synchrotron-Based Spectroscopic Investigations for Dynamic Studies
Synchrotron-based spectroscopic and diffraction techniques are powerful tools for investigating the dynamic processes of mineral formation and transformation in real-time. The high intensity, tunability, and low divergence of synchrotron radiation enable in-situ studies of reactions under controlled temperature and pressure conditions. rruff.info For this compound, these methods have been crucial in elucidating the mechanisms and kinetics of its hydrothermal crystallization and dehydration. rruff.infominsocam.org
Dynamic studies of this compound's hydrothermal crystallization have been conducted using synchrotron-based in-situ Energy Dispersive Powder Diffraction (EDPD). minsocam.orggeoscienceworld.orggeoscienceworld.org These investigations have revealed that the formation of this compound in the temperature range of 190 to 240 °C is not a direct precipitation from the initial reactants but a multi-stage process. minsocam.orggeoscienceworld.org
The reaction mechanism proceeds as follows: Amorphous gel → C-S-H gel → Z-phase → this compound geoscienceworld.org
Initially, a calcium silicate hydrate (B1144303) (C-S-H) gel with a sheet-like structure, characterized by well-ordered calcium(oxygen, hydroxide) layers and disordered silicate layers, crystallizes from the amorphous starting material. minsocam.orggeoscienceworld.orggeoscienceworld.org This is followed by the formation of an intermediate, unstable, and transient phase known as the Z-phase. minsocam.orggeoscienceworld.org The transformation to the final, more stable this compound structure involves the ordering of the silicate layers and an increase in the structural order along the c-axis. minsocam.orggeoscienceworld.orggeoscienceworld.org Time-resolved EDPD patterns clearly show the appearance and disappearance of characteristic diffraction peaks for each phase throughout the reaction. geoscienceworld.org
Kinetic data for the different stages of the crystallization process have been determined by analyzing the growth and decline of these diffraction peaks over time. minsocam.orggeoscienceworld.org The reaction follows a two-dimensional, diffusion-controlled mechanism. minsocam.orggeoscienceworld.org
| Crystallization Stage | Activation Energy (Ea) |
|---|---|
| C-S-H Gel (Nucleation and Crystallization) | ~50 kJ/mol |
| Z-phase (Nucleation) | ~39 kJ/mol |
| This compound (Nucleation) | ~56 kJ/mol |
| This compound (Crystallization) | ~80 kJ/mol |
This table presents the activation energies for the different stages of this compound's hydrothermal crystallization, as determined from in-situ synchrotron diffraction studies. minsocam.orggeoscienceworld.orggeoscienceworld.org
In addition to its formation, the dynamic process of this compound dehydration has also been investigated using synchrotron radiation. rruff.info These studies show that this compound undergoes a significant loss of water between 100 and 150 °C, with continued, steady water loss up to approximately 650-700 °C, at which point the structure becomes amorphous. rruff.info The combination of wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) allows for a comprehensive understanding of the reaction mechanisms during dehydration. rruff.info
Advanced Microstructural and Morphological Investigations
Electron Microscopy Studies (TEM, SEM) for Microstructural Characterization
Electron microscopy, encompassing both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), serves as an indispensable tool for the microstructural and morphological characterization of geomaterials, including complex silicates like gyrolite. nih.gov These techniques enable detailed observation of mineral surface structures and internal arrangements at both microscopic and nanoscale resolutions. nih.gov
Imaging of Crystal Habit and Aggregate Formations
SEM and TEM provide direct visual evidence of this compound's diverse crystal habits and aggregate formations. This compound is frequently observed as spherical or radial aggregates, a morphology consistent with its etymological origin. wikipedia.org Beyond these characteristic rounded forms, this compound can also manifest as globular, compact, lamellar, platy, or plumose aggregates. arizona.edu
Research employing SEM has confirmed the formation of this compound in synthetic products, frequently revealing plate-like crystals. Notably, studies have shown that Na-substituted this compound crystals can exhibit significantly larger dimensions compared to their pure this compound counterparts. Aggregates of natural this compound commonly appear as rounded masses, sometimes forming radiating balls composed of lamellar crystals.
Electron Diffraction for Local Crystallographic Information
Selected Area Electron Diffraction (SAED), often performed in conjunction with TEM, is vital for obtaining local crystallographic information at the nanoscale. nih.gov Electron diffraction patterns have been instrumental in determining the crystal structure of this compound, revealing its pseudohexagonal or trigonal symmetry.
A significant contribution to understanding this compound's crystal structure was made by Merlino (1988), who solved and refined the structure of this compound from Qarusait, Greenland. This study identified the space group as P1, with refined cell parameters: a = 9.74(1) Å, b = 9.74(1) Å, c = 22.40(2) Å, α = 95.7(1)°, β = 91.5(1)°, and γ = 120.0(1)°. The fundamental structural architecture of this compound is characterized by the stacking of tetrahedral sheets (S1 and S2) and octahedral sheets (O), which are interconnected through corner-sharing to form complex layers. Furthermore, investigations using electron diffraction have revealed phenomena such as stacking disorder, twinning, and various polytypic variants within this compound's crystal structure.
Pore Structure Analysis and Specific Surface Area Measurements
The porous nature of this compound is a key characteristic, with studies consistently identifying it as a mesoporous material. wikipedia.org Techniques such as Brunauer-Emmett-Teller (BET) analysis, based on nitrogen adsorption-desorption isotherms, are routinely employed to quantify its specific surface area (SSA) and characterize its pore size distribution. wikipedia.org
For pure this compound, significant specific surface areas have been reported, indicative of its potential for various applications, including adsorption. A specific surface area (S) of 143.15 m²/g has been measured, with a dominant plate pore radius (r) ranging from 80-90 Å, and a calculated total pore volume (ΣV) of 0.661 cm³/g. wikipedia.org
The introduction of Na ions into the this compound crystal structure can significantly alter its textural properties. Na-substituted this compound exhibits a notable decrease in specific surface area, with S diminishing to 27.24 m²/g. Concurrently, the dominant pore morphology shifts, with the radius of dominant cylindrical pores (r) being 60-70 Å, and the total pore volume (ΣV) reducing to 0.118 cm³/g. wikipedia.org
The duration of hydrothermal synthesis also plays a role in shaping this compound's pore structure. Prolonged synthesis can lead to changes in the structure and the shape of dominant pores, transitioning from pores between parallel plates to cylindrical pores. A stable this compound crystal lattice formed after 120 hours of isothermal curing at 200 °C displayed an S of 38.28 m²/g, a dominant plate pore radius of 30-40 Å, and a cumulative pore volume of 0.08 cm³/g. After 168 hours of synthesis, pores with a radius of 4.0-5.0 nm became dominant within the this compound structure.
Table 1: Pore Structure and Specific Surface Area of this compound
| Material Type | Specific Surface Area (S) (m²/g) | Dominant Pore Radius (r) (Å) | Total Pore Volume (ΣV) (cm³/g) | Dominant Pore Shape | Reference |
| Pure this compound | 143.15 | 80-90 | 0.661 | Plate pores | wikipedia.org |
| Na-substituted this compound | 27.24 | 60-70 | 0.118 | Cylindrical pores | wikipedia.org |
| Stable this compound (120h synth) | 38.28 | 30-40 | 0.08 | Plate pores | |
| Stable this compound (168h synth) | N/A | 40-50 (4.0-5.0 nm) | N/A | N/A |
Crystallite Size Determination and its Evolution During Synthesis
Studies on the hydrothermal synthesis of this compound have demonstrated a clear evolution of crystallite size with varying synthesis conditions. Prolonging the duration of hydrothermal synthesis, for instance, has been shown to significantly increase the crystallite size of synthetic this compound. Research indicates that extending the synthesis time from 32 hours to 168 hours at a constant temperature of 200 °C can lead to an increase in crystallite size from 44 nm to 95 nm. This growth in crystallite size is typically correlated with a decrease in the specific surface area of the material.
Table 2: Evolution of Synthetic this compound Crystallite Size with Synthesis Duration
| Synthesis Duration (hours) | Temperature (°C) | Crystallite Size (nm) | Reference |
| 32 | 200 | 44 | |
| 168 | 200 | 95 |
Applications in Materials Science and Environmental Engineering
Role in Cementitious Systems and Construction Materials Research
Gyrolite's presence and potential as an additive in cementitious materials are subjects of ongoing research, particularly concerning its formation, stability, and influence on mechanical properties.
Formation and Stability in Hardened Cement Paste and Concrete Systems
This compound can form under specific conditions within hardened cement paste and concrete. It has been observed to form at elevated temperatures in oilwell cement muds that contain alkali-activated ground granulated blast furnace slags (GGBFS) wikipedia.org. Additionally, this compound can emerge in CEM III cement-based concrete when exposed to alkali-silica reaction (ASR) at elevated temperatures wikipedia.org.
In conventional oil well cement, the amorphous calcium-silicate-hydrate (C-S-H) gel, a primary hydration product, undergoes transformation into more crystalline mineral phases, including this compound (C₂S₃H₂), when temperatures exceed 110 °C acs.orgmdpi.com. This transformation can lead to a reduction in cement strength and an increase in water permeability, a phenomenon known as cement strength retrogression acs.orgmdpi.com. However, hydration products with a low Ca/Si ratio, such as this compound (Ca/Si = 0.67), exhibit superior high-temperature resistance compared to those with a high Ca/Si ratio acs.org.
Studies on the CaO-SiO₂-H₂O system indicate that this compound and hillebrandite remain stable as temperature increases thermochimie-tdb.com. Specifically, in systems with a Ca/Si molar ratio of 0.66 under hydrothermal conditions of 200 °C, this compound has been found to be the most stable phase after 120 to 168 hours of reaction time mdpi.com. Within ordinary Portland cement (OPC) samples, the crystalline structure of this compound maintains its stability for approximately 8 to 9 hours of hydration before it recrystallizes into calcium silicate (B1173343) hydrate (B1144303) with a higher basicity icevirtuallibrary.com. While generally stable in alkaline conditions, this compound's crystal structure can become unstable in acidic solutions, leading to its recrystallization into this compound gel and C-S-H(I) scispace.com. This compound may also appear as an episodic secondary phase during the degradation of hardened cement paste when in contact with aggressive solutions mdpi.com.
Investigation of this compound as a Potential Cementitious Additive
Synthetic this compound, both in its pure form and when substituted with cadmium ions, has demonstrated a positive influence on the early-stage hydration of ordinary Portland cement (OPC) and its subsequent compressive strength icevirtuallibrary.comstumejournals.comamazon.comresearchgate.net. The inclusion of this compound substituted with cadmium ions has been shown to accelerate the early hydration stages (5–7 hours) of OPC and its individual compounds icevirtuallibrary.comresearchgate.net. Furthermore, this additive increases the maximum heat evolution rate of OPC, with the effect becoming more pronounced as the additive amount increases icevirtuallibrary.com.
Research indicates that a 5% this compound additive containing cadmium ions can lead to improved strength properties in cement samples compared to those with 5% pure this compound stumejournals.com. For instance, Portland cement samples incorporating 5% this compound with cadmium ions achieved a compressive strength of 26.5 MPa after 3 days, which further increased to 31.5 MPa after 7 days, and reached 32.5 MPa after 28 days of hydration stumejournals.com.
The utilization of adsorbents like this compound in cement offers an environmental benefit by preventing secondary pollution from metal ions during landfilling researchgate.net. Given its similar chemical composition to other cation exchangers, this compound is anticipated to be thermodynamically stable within cement and concrete, making it a suitable material for the inexpensive solidification of heavy metal-contaminated waste after its use in remediation processes cas.cz.
Table 1: Compressive Strength of Portland Cement with 5% this compound Additive (with Cadmium Ions) stumejournals.com
| Hydration Duration | Compressive Strength (MPa) |
| 3 days | 26.5 |
| 7 days | 31.5 |
| 28 days | 32.5 |
Environmental Remediation and Sorption Properties
This compound exhibits significant potential in environmental remediation, particularly due to its robust sorption and ion-exchange capabilities for heavy metal ions in aqueous solutions.
Adsorption Mechanisms of Heavy Metal Ions from Aqueous Solutions
This compound demonstrates excellent cation exchange properties, making it an effective adsorbent for various heavy metal ions scispace.comscispace.comvdu.ltniscpr.res.inresearchgate.netvdu.lt. Its capacity to adsorb a wider range of chemical elements compared to other calcium silicate hydrates (C-S-H) is attributed to its large interlayer sheets, which are approximately 2.2 nm thick and readily available for the intercalation of guest ions scispace.comvdu.lt.
The adsorption reactions are notably more intensive and efficient in alkaline solutions (pH approximately 9.0-10.61), where nearly all (98-99%) zinc, copper, and cadmium ions are adsorbed within 30 seconds niscpr.res.invdu.ltktu.lt. In alkaline environments, a substitution isomorphism mechanism is prevalent, where a portion of the heavy metal ions participates in ion exchange, while the remaining ions are incorporated through chemisorption niscpr.res.inktu.lt. Conversely, in acidic solutions, the cation exchange mechanism operates differently, with all heavy metal ions participating solely in ion exchange reactions niscpr.res.inktu.lt. The adsorption process in alkaline solutions aligns well with a pseudo-second-order kinetic model, which suggests a chemisorption mechanism scispace.comktu.lt.
The adsorption capacity of this compound and the extent of heavy metal ion intrusion into its structure are influenced by both reaction time and the solution's pH scispace.comktu.lt. The incorporation of Fe³⁺ ions occurs more intensively than Ni²⁺ ions; within 30 seconds, almost 98% (24.49 mg/g) of Fe³⁺ ions are intercalated, whereas only 40% (10 mg/g) of Ni²⁺ ions are adsorbed scispace.com. In acidic solutions, the intrusion of Fe³⁺ ions involves both substitution and addition mechanisms, while Ni²⁺ ions participate exclusively in substitution reactions scispace.comktu.lt. Generally, these adsorption reactions are irreversible, indicating that most heavy metal ions are chemisorbed by this compound scispace.comvdu.ltstumejournals.comktu.lt. The crystal structure of this compound remains stable in alkaline solutions (pH 5.81-10.61) after adsorption niscpr.res.inktu.lt. However, its stability can be compromised in acidic solutions, leading to recrystallization scispace.comvdu.lt.
Table 2: Adsorption Efficiency of Heavy Metal Ions by this compound in Alkaline Solution niscpr.res.invdu.ltktu.lt
| Heavy Metal Ion | Adsorption Efficiency (within 30 seconds) |
| Zn²⁺ | 98-99% |
| Cu²⁺ | 98-99% |
| Cd²⁺ | 98-99% |
Ion-Exchange Properties and Their Application
This compound functions as a chemisorbent, facilitating a partial, non-stoichiometric exchange between its intrinsic Ca²⁺ ions and external Cu²⁺ ions cas.cz. The cation exchange capacity (CEC) of this compound is directly dependent on the concentration of copper ions in the solution cas.czresearchgate.net. For instance, with an initial copper ion concentration of 1 g/L, this compound exhibited a CEC of 54.32 mg Cu²⁺/g after 360 minutes at 25°C cas.czresearchgate.net. This capacity can significantly increase, reaching up to 1480 mg Cu²⁺/g at higher initial concentrations (e.g., 20.0 g/L) cas.czresearchgate.netmdpi.com.
The insertion of Na⁺ ions into the this compound structure further enhances its CEC for Cu²⁺, increasing it to 92.30 mg Cu²⁺/g. This capacity is almost double that of (Al+Na)-substituted tobermorite (B576468), which has a CEC of 53.22 mg Cu²⁺/g niscpr.res.inresearchgate.net. The ion exchange process within this compound is most intensive during the initial minutes of exposure vdu.ltstumejournals.com. For cadmium ions, over 50% (54.0 mg Cd²⁺/g) were adsorbed within the first few minutes, with the adsorption reaching 72.0 mg Cd²⁺/g after two hours vdu.ltstumejournals.com.
Al-substituted this compound has demonstrated selectivity for univalent cations, following the order Na⁺ < K⁺ < Cs⁺ in low-concentration regions researchgate.net. It showed uptake capacities of 14 mequiv/100g for K⁺ and 20 mequiv/100g for Cs⁺, although these values are lower than those observed for Al-substituted tobermorites (approximately 80 mequiv/100g) researchgate.net. During cation exchange reactions, Ca²⁺ ions are released from the crystal lattice of this compound into the solution to maintain charge neutrality, with the majority of Ca²⁺ ions being released in the initial minutes of adsorption scispace.com.
Table 3: Cation Exchange Capacity of this compound for Copper Ions cas.czresearchgate.net
| Initial Cu²⁺ Concentration (g/L) | Cation Exchange Capacity (mg Cu²⁺/g) | Sorption Time (min) | Temperature (°C) |
| 1.0 | 54.32 | 360 | 25 |
| 5.0 | 94 (after 15 min), 144.81 (after 6h) | 15, 360 | 25 |
| 10.0 | 580 (after 15 min) | 15 | 25 |
| 20.0 | 1480 (after 15 min) | 15 | 25 |
Functional Material Development
This compound is recognized as a promising material for functional material development, primarily in the areas of wastewater purification and as an additive in construction materials. Its utility extends to being a good adsorbent for the purification of wastewater contaminated with hazardous heavy metals ktu.lt. Furthermore, it is being explored as a new generation of chemically modified filler for polymeric nanocomposites ktu.lt. The comprehensive exploration of this compound's synthesis and application in these dual roles—wastewater treatment and as an additive in ordinary Portland cement—is highlighted in recent literature, underscoring its significance in developing advanced functional materials for environmental and construction sectors amazon.comuva.nlbrownsbfs.co.uk.
Development as Chemically Modified Fillers for Polymeric Nanocomposites
This compound has been explored as a chemically modified filler for enhancing the properties of polymeric nanocomposites. The modification process typically involves an ion exchange reaction where interlayer metal cations in this compound are replaced by organic ions, such as octadecylammonium ions. ktu.ltresearchgate.net Research indicates that sodium-substituted this compound can be successfully modified through this method, leading to the formation of a new crystal structure where organic chains are both intercalated within the silicate layers and complexed outside them. Conversely, the organic modification of pure this compound has been found to be unsuccessful. ktu.ltresearchgate.net
This chemical modification is crucial as it improves the compatibility of the this compound filler with hydrophobic polymeric matrices, facilitating better dispersion and adhesion within the resulting nanocomposite. vdu.lt The incorporation of these modified nanoscale fillers, even at low concentrations (less than 5 wt.%), can significantly enhance the mechanical, thermal, dimensional, and barrier performance properties of polymers due to stronger interfacial forces between the well-dispersed filler and the matrix. ktu.ltresearchgate.net For instance, studies have shown that epoxy composites reinforced with sodium-substituted this compound modified by octadecylammonium chloride exhibit superior wear resistance compared to unmodified or unfilled epoxy composites. vdu.lt
The thermal stability of the organically modified this compound is influenced by the interaction between the organic groups and the this compound plates. Well-intercalated modifying ions demonstrate higher thermal stability, with decomposition temperatures ranging from 350°C to 500°C, whereas adsorbed organic species decompose between 200°C and 350°C. ktu.lt
Table 1: Effect of this compound Modification on Polymeric Nanocomposite Properties
| Property Enhanced | Mechanism/Observation | Reference |
| Mechanical Properties | Improved compatibility, dispersion, and adhesion with polymer matrix; increased wear resistance. | vdu.lt |
| Thermal Stability | Higher decomposition temperature for intercalated organic ions (350-500°C). | ktu.lt |
| Dimensional Stability | Enhanced with addition of nanoscale filler. | ktu.ltresearchgate.net |
| Barrier Performance | Improved with addition of nanoscale filler. | ktu.ltresearchgate.net |
Potential for Biotechnological Separation Processes (e.g., DNA Molecules)
This compound demonstrates considerable potential in biotechnological separation processes, particularly for the purification of DNA molecules. Its sorption properties are noted to be superior to those of tobermorite group minerals. ktu.ltresearchgate.net A key application is its ability to selectively separate different forms of DNA, including supercoiled plasmid, open-circular plasmid, and genomic DNA. ktu.ltresearchgate.net
Research indicates that this compound adsorbents exhibit a greater affinity for genomic DNA and open-circular plasmid compared to the more conformationally constrained supercoiled plasmid. This selective binding characteristic positions this compound as an economical and scalable alternative to conventional chromatographic purification methods for removing DNA impurities from solutions containing supercoiled plasmid. researchgate.net
The mechanism of DNA binding to this compound is complex, involving multiple interactions: hydrogen bonding, electrostatic bridging with divalent cations, shielding of electrostatic repulsion, hydrophobic adsorption, and the disruption of the integral surface water layer on this compound. researchgate.net The presence of strongly hydrated anions can enhance DNA adsorption by promoting hydrophobic interactions between DNA and this compound. Conversely, very weakly hydrated chaotropic anions, such as iodide (I-), may also enhance adsorption by strongly associating with the hydrophobic siloxane surfaces of this compound, thereby disrupting the competing integral water layer. researchgate.net
The textural properties of synthetic this compound, such as specific surface area and pore size, are critical for its performance in separation applications. A stable this compound crystal lattice, formed after prolonged hydrothermal synthesis (e.g., 120 hours at 200°C), exhibits a specific surface area of 38.28 m²/g and dominant pore radii in the range of 30-40 Å. researchgate.netresearchgate.net
Table 2: this compound Properties for Biotechnological Separation
| Property | Value/Characteristic | Relevance to Separation | Reference |
| Sorption Capacity | Greater than tobermorite group minerals. | Efficient adsorption of target molecules. | ktu.ltresearchgate.net |
| DNA Binding Selectivity | Higher affinity for genomic DNA and open-circular plasmid than supercoiled plasmid. | Enables selective purification of supercoiled plasmid. | researchgate.net |
| Binding Mechanisms | Hydrogen bonding, electrostatic bridging (divalent cations), electrostatic repulsion shielding, hydrophobic adsorption, water layer disruption. | Dictates interaction with DNA molecules. | researchgate.net |
| Specific Surface Area | 38.28 m²/g (for stable crystal lattice). | Provides ample surface for adsorption. | researchgate.netresearchgate.net |
| Dominant Pore Radii | 30-40 Å (for stable crystal lattice). | Influences molecular access and separation efficiency. | researchgate.netresearchgate.net |
Considerations for High-Temperature Geological and Industrial Environments
This compound, as a calcium silicate hydrate (C-S-H) mineral, is found in various geological settings and can be synthesized under specific hydrothermal conditions. Its stability and transformation behavior at elevated temperatures are crucial for understanding its natural occurrence and potential industrial applications. ktu.ltktu.ltwikipedia.org
Naturally, this compound is commonly associated with hydrothermally altered basalt and basaltic tuffs. wikipedia.orgarizona.edu In laboratory settings, hydrothermal synthesis of this compound typically occurs within a temperature range of 150°C to 250°C. Below 150°C, the reaction rate for its formation becomes very slow. wikipedia.org
However, this compound exhibits limited stability at higher temperatures. Above 250°C, this compound tends to recrystallize into other stable calcium silicate hydrate phases, specifically 1.13 nm tobermorite and xonotlite. wikipedia.orgpwr.edu.pl Both natural and synthetic this compound demonstrate analogous decomposition behavior within the 200°C-300°C range under hydrothermal conditions, forming truscottite and xonotlite. The stable phase association of truscottite, xonotlite, and laumontite is observed between 250°C and 300°C. researchgate.netpwr.edu.pl
Thermal analysis studies provide further insight into this compound's high-temperature behavior. A broad endothermic peak observed between 137°C and 143°C corresponds to the loss of physisorbed and interlayer water from its crystal structure. cas.cz Dehydroxylation of this compound, involving the loss of structural hydroxyl groups, occurs at temperatures exceeding 700°C. ktu.lt An exothermic peak at 853°C is characteristic of the recrystallization of this compound into wollastonite. cas.cz
Further detailed research on the thermal decomposition processes of this compound, using techniques like 29Si MAS NMR, indicates that the protonated Q3 silicate anion structure in both natural and synthesized samples gradually decomposes below 800°C, leading to the formation of non-protonated monomer (Q0) and chain silicates (Q1 and Q2). jst.go.jp At temperatures above 900°C, natural this compound decomposes into pseudo-wollastonite and silica (B1680970) glass, while synthetic this compound transforms into pseudo-wollastonite and cristobalite, via an intermediate wollastonite phase. These differences are attributed to variations in crystallinity, decomposition rates, and the flux effect from impurities. jst.go.jp
In industrial contexts, this compound may form at elevated temperatures in oilwell cement muds, particularly those containing ground granulated blast furnace slags activated by alkali. It can also be a product in CEM III cement-based concrete when exposed to alkali-silica reaction (ASR) at high temperatures. wikipedia.org Understanding these thermal stability limits and transformation pathways is crucial for predicting this compound's long-term performance and reactivity in high-temperature geological and industrial applications. Mineral stability, in general, is fundamentally governed by factors such as temperature, pressure, and the surrounding chemical environment. studysmarter.co.uk
Table 3: Thermal Behavior and Phase Transformations of this compound
| Temperature Range (°C) | Event/Phase Transformation | Reference |
| 137-143 | Loss of physisorbed and interlayer water (endothermic peak). | cas.cz |
| 150-250 | Hydrothermal synthesis range. | wikipedia.org |
| 200-300 | Decomposition into truscottite and xonotlite (under hydrothermal conditions). | researchgate.netpwr.edu.pl |
| >250 | Recrystallization into 1.13 nm tobermorite and xonotlite. | wikipedia.orgpwr.edu.pl |
| >700 | Dehydroxylation. | ktu.lt |
| <800 | Gradual decomposition of silicate anions (protonated Q3) to Q0, Q1, Q2. | jst.go.jp |
| 853 | Recrystallization into wollastonite (exothermic peak). | cas.cz |
| >900 | Natural: Decomposition to pseudo-wollastonite and silica glass. Synthetic: Transformation to pseudo-wollastonite and cristobalite via wollastonite. | jst.go.jp |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
